molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1

3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B2625611
CAS No.: 2034337-26-1
M. Wt: 354.413
InChI Key: KUFSXVGSOUXLQG-UHFFFAOYSA-N
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Description

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a bipyridine moiety and a naphthalene group linked through a urea bond

Mechanism of Action

Target of Action

The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .

Biochemical Pathways

Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .

Result of Action

Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .

Action Environment

The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with naphthalen-1-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridin-2-yl)-3-naphthalen-1-yl-urea
  • 3-(Naphthalen-1-yl)-1-phenylurea
  • 3-(Naphthalen-1-yl)-1-(pyridin-2-yl)urea

Uniqueness

3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both bipyridine and naphthalene moieties, which confer distinct electronic and steric properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFSXVGSOUXLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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